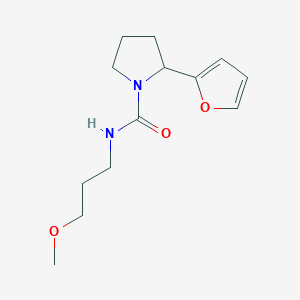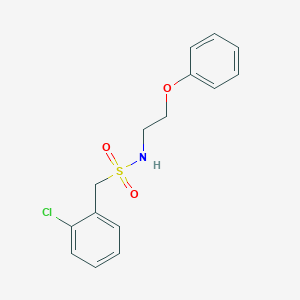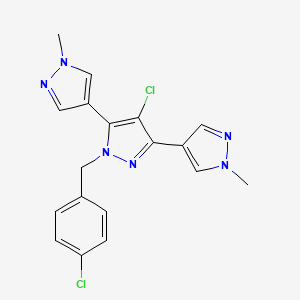![molecular formula C14H19ClN2O3S B4832667 2-[(4-chlorophenyl)(methylsulfonyl)amino]-N-cyclopropylbutanamide](/img/structure/B4832667.png)
2-[(4-chlorophenyl)(methylsulfonyl)amino]-N-cyclopropylbutanamide
描述
2-[(4-chlorophenyl)(methylsulfonyl)amino]-N-cyclopropylbutanamide, commonly known as CB1 receptor antagonist, is a chemical compound that has gained significant attention in the field of pharmacology. This compound is a selective antagonist of the CB1 receptor, which is a part of the endocannabinoid system. The endocannabinoid system plays a crucial role in regulating various physiological processes such as appetite, pain, mood, and memory. The CB1 receptor is primarily found in the central nervous system, and its activation by endocannabinoids or exogenous cannabinoids can lead to various effects. The CB1 receptor antagonist has been studied for its potential therapeutic applications in various diseases.
作用机制
The CB1 receptor antagonist works by blocking the CB1 receptor, which is primarily found in the central nervous system. The CB1 receptor is activated by endocannabinoids or exogenous cannabinoids, which can lead to various effects such as increased appetite, pain relief, and mood alteration. The CB1 receptor antagonist binds to the CB1 receptor and prevents the activation of the receptor by endocannabinoids or exogenous cannabinoids. This leads to a reduction in the effects mediated by the CB1 receptor.
Biochemical and Physiological Effects:
The CB1 receptor antagonist has been shown to have various biochemical and physiological effects. It has been shown to reduce food intake and increase energy expenditure, leading to weight loss. It has also been shown to reduce the rewarding effects of drugs of abuse, leading to a reduction in drug-seeking behavior. The CB1 receptor antagonist has also been shown to have neuroprotective effects, reducing the damage caused by various neurological disorders.
实验室实验的优点和局限性
The CB1 receptor antagonist has several advantages for lab experiments. It is a selective antagonist of the CB1 receptor, which allows for the study of the specific effects mediated by the CB1 receptor. It has also been extensively studied, and its mechanism of action is well understood. However, the CB1 receptor antagonist also has some limitations for lab experiments. It can have off-target effects, leading to the study of unintended effects. It can also be difficult to administer and may have variable effects depending on the dose and route of administration.
未来方向
There are several future directions for the study of CB1 receptor antagonist. One area of research is the development of more selective CB1 receptor antagonists that can target specific subtypes of the CB1 receptor. Another area of research is the study of the long-term effects of CB1 receptor antagonist, as its effects on various physiological processes are not fully understood. The CB1 receptor antagonist can also be studied for its potential in the treatment of various diseases such as cancer and inflammatory bowel disease. Overall, the CB1 receptor antagonist has significant potential for future research and therapeutic applications.
科学研究应用
The CB1 receptor antagonist has been extensively studied for its potential therapeutic applications. It has been shown to have anti-obesity effects by reducing food intake and increasing energy expenditure. It has also been studied for its potential in the treatment of drug addiction, as the CB1 receptor plays a crucial role in the reward system of the brain. The CB1 receptor antagonist has also been studied for its potential in the treatment of various neurological disorders such as epilepsy, Parkinson's disease, and Alzheimer's disease.
属性
IUPAC Name |
2-(4-chloro-N-methylsulfonylanilino)-N-cyclopropylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O3S/c1-3-13(14(18)16-11-6-7-11)17(21(2,19)20)12-8-4-10(15)5-9-12/h4-5,8-9,11,13H,3,6-7H2,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVSSFFDBGXBGLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1CC1)N(C2=CC=C(C=C2)Cl)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)-2-furamide](/img/structure/B4832606.png)
![isopropyl 2-[({[5-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4832607.png)
![2-{[3-(4-methylphenyl)propanoyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4832638.png)
![isopropyl 5-(aminocarbonyl)-2-({[4-(3,4-dichlorophenyl)-1-piperazinyl]acetyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4832645.png)
![2-(3-methylphenoxy)-N-({[2-(4-morpholinyl)phenyl]amino}carbonothioyl)acetamide](/img/structure/B4832649.png)

![ethyl 5,7-dimethyl-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4832656.png)
![2-{4-[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide](/img/structure/B4832665.png)

![1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-{[4-ethyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B4832677.png)

![N-[4-chloro-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4832689.png)